molecular formula C13H11BrN2O2 B5862711 2-(4-bromophenoxy)-N-pyridin-2-ylacetamide

2-(4-bromophenoxy)-N-pyridin-2-ylacetamide

Cat. No.: B5862711
M. Wt: 307.14 g/mol
InChI Key: FOAYCXLGQWAPDN-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N-pyridin-2-ylacetamide is an organic compound that features a bromophenoxy group and a pyridinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-pyridin-2-ylacetamide typically involves the reaction of 4-bromophenol with 2-chloro-N-pyridin-2-ylacetamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-N-pyridin-2-ylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products may include various oxidized forms of the compound.

    Reduction: Reduced forms of the compound, such as alcohols or amines, can be obtained.

Scientific Research Applications

2-(4-Bromophenoxy)-N-pyridin-2-ylacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It may serve as a probe in biological assays to study enzyme interactions or cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)ethanol
  • 2-(4-Bromophenoxy)benzaldehyde
  • 2-(4-Bromophenoxy)tetrahydropyran

Uniqueness

2-(4-Bromophenoxy)-N-pyridin-2-ylacetamide is unique due to the presence of both a bromophenoxy group and a pyridinylacetamide moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-10-4-6-11(7-5-10)18-9-13(17)16-12-3-1-2-8-15-12/h1-8H,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAYCXLGQWAPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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